molecular formula C19H18F3N3O3 B5573847 N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

Cat. No.: B5573847
M. Wt: 393.4 g/mol
InChI Key: VZRBDWWHLQVGIY-FOKLQQMPSA-N
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Description

N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide typically involves a multi-step process. One common method includes the condensation of 4-propan-2-yloxybenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide involves its interaction with specific molecular targets. The trifluoromethyl group and oxamide linkage play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide
  • N’-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

Uniqueness

Compared to similar compounds, N’-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-12(2)28-16-8-6-13(7-9-16)11-23-25-18(27)17(26)24-15-5-3-4-14(10-15)19(20,21)22/h3-12H,1-2H3,(H,24,26)(H,25,27)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRBDWWHLQVGIY-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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